molecular formula C17H16FN5O2 B2538547 2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(prop-2-en-1-yl)acetamide CAS No. 955837-35-1

2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(prop-2-en-1-yl)acetamide

Cat. No.: B2538547
CAS No.: 955837-35-1
M. Wt: 341.346
InChI Key: KCGBMWADQKESJZ-UHFFFAOYSA-N
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Description

2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(prop-2-en-1-yl)acetamide is a useful research compound. Its molecular formula is C17H16FN5O2 and its molecular weight is 341.346. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Studies have reported on the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes, highlighting the role of hydrogen bonding in self-assembly processes and antioxidant activities. These studies exemplify the chemical versatility and potential utility of compounds related to "N-allyl-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide" in synthesizing materials with specific properties (Chkirate et al., 2019).

Anticancer and Anti-inflammatory Applications

Research has also focused on the anti-inflammatory and anticancer potentials of novel N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, suggesting the utility of these compounds in the development of new therapeutic agents. Such studies illustrate the biomedical applications of compounds structurally related to "N-allyl-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide" in treating various diseases (Sunder & Maleraju, 2013); (Hammam et al., 2005).

Exploration of Fluorogenic Dyes

The development and exploration of fluorogenic dyes through the oxidation of acetamide-substituted compounds have been reported, indicating the potential for these compounds to serve as markers or probes in biochemical assays and imaging studies. This research underscores the utility of acetamide derivatives in creating tools for biological research and diagnostics (Zaitseva et al., 2020).

Neuropharmacological Studies

Additionally, the synthesis and evaluation of certain pyrazol-5-ol derivatives as potential antipsychotic agents have been conducted, highlighting the exploration of N-allyl-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide related compounds in neuropharmacology. These studies contribute to our understanding of how structural modifications can impact the pharmacological profiles of therapeutic agents (Wise et al., 1987).

Radiopharmaceutical Applications

The synthesis and biological evaluation of radiolabeled compounds for imaging peripheral benzodiazepine receptors using positron emission tomography (PET) have been examined, demonstrating the application of these compounds in studying neurodegenerative disorders and neuroinflammation. This research signifies the importance of N-allyl-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide derivatives in the development of diagnostic tools for clinical research (Fookes et al., 2008).

Mechanism of Action

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-3-8-19-15(24)10-22-17(25)16-14(11(2)21-22)9-20-23(16)13-6-4-12(18)5-7-13/h3-7,9H,1,8,10H2,2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGBMWADQKESJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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